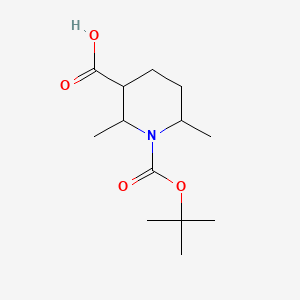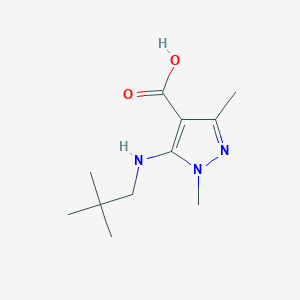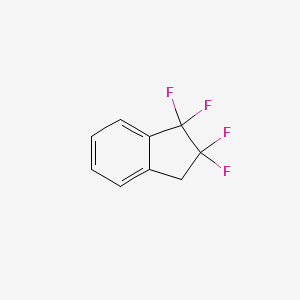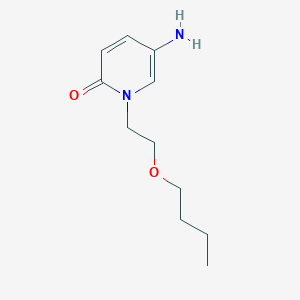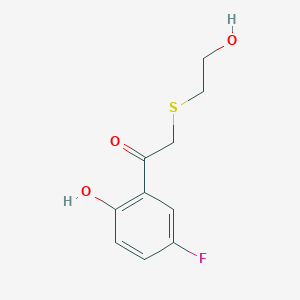![molecular formula C11H12N2 B13482545 2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
2-[(1-Aminocyclopropyl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Aminocyclopropyl)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to a cyclopropylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Aminocyclopropyl)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a cyclopropylamine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as nucleophilic substitution or cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Aminocyclopropyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzonitrile ring or the cyclopropylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzonitrile ring.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted benzonitrile and cyclopropylamine derivatives.
Applications De Recherche Scientifique
2-[(1-Aminocyclopropyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1-Aminocyclopropyl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler analog with a nitrile group attached to a benzene ring.
2-Methylbenzonitrile: A methyl-substituted derivative of benzonitrile.
Cyclopropylamine: A compound featuring a cyclopropyl group attached to an amine.
Uniqueness
2-[(1-Aminocyclopropyl)methyl]benzonitrile is unique due to the presence of both a benzonitrile group and a cyclopropylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
2-[(1-aminocyclopropyl)methyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-10-4-2-1-3-9(10)7-11(13)5-6-11/h1-4H,5-7,13H2 |
Clé InChI |
IHPZAOQMXABGOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=CC=C2C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)
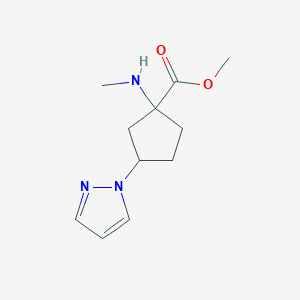

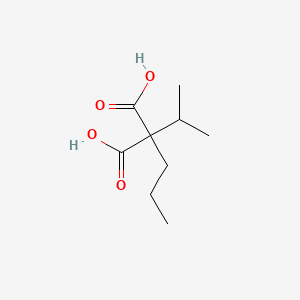
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
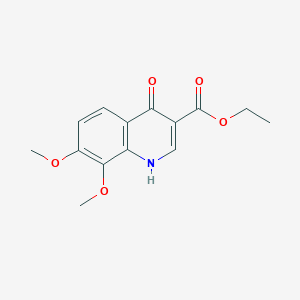
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)
